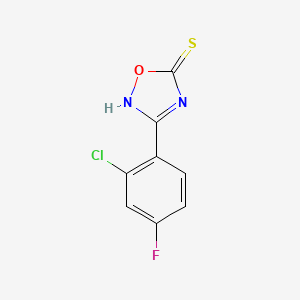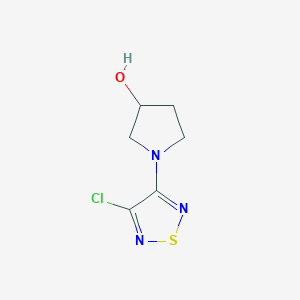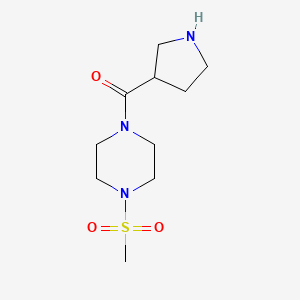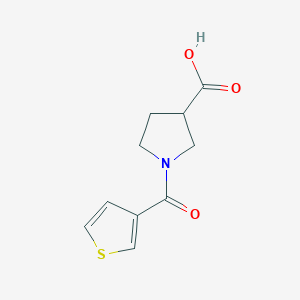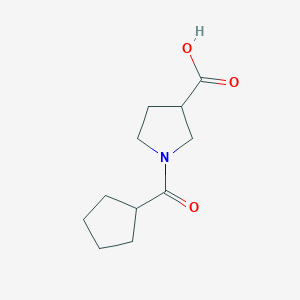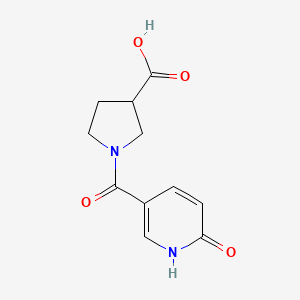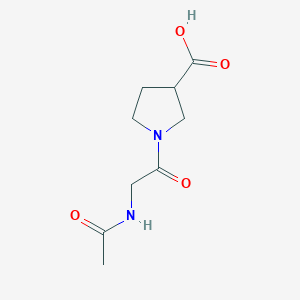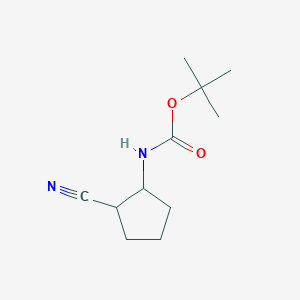
1-(Cyclohexylmethyl)pyrrolidin-3-carbonsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of CPC involves constructing the pyrrolidine ring from different cyclic or acyclic precursors. Researchers have reported various synthetic strategies, including the functionalization of preformed pyrrolidine rings (e.g., proline derivatives) . Further exploration of these synthetic routes is essential for optimizing yields and purity.
Molecular Structure Analysis
The molecular structure of CPC consists of a five-membered pyrrolidine ring, which contributes to its pharmacophore space. The sp³-hybridization of the pyrrolidine carbons allows efficient exploration of three-dimensional (3D) chemical space. Additionally, the non-planarity of the pyrrolidine ring (referred to as “pseudorotation”) enhances its 3D coverage .
Wissenschaftliche Forschungsanwendungen
Drug Discovery
Pyrrolidin ist ein vielseitiges Gerüst, das von Arzneimittelchemikern häufig verwendet wird, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Der fünfgliedrige Pyrrolidinring ist einer der Stickstoffheterocyclen, die zur Stereochemie des Moleküls beitragen und die dreidimensionale (3D) Abdeckung aufgrund der Nicht-Planarität des Rings erhöhen .
Synthese von bioaktiven Verbindungen
Es wurde berichtet, dass Pyrrolidinderivate, darunter Pyrrolizine, Pyrrolidin-2-on, Pyrrolidin-2,5-dione und Prolinol, bioaktiv sind . Die Struktur-Wirkungs-Beziehung (SAR) dieser Verbindungen wurde untersucht, wobei hervorgehoben wurde, wie verschiedene Stereoisomere und die räumliche Orientierung von Substituenten zu einem anderen biologischen Profil von Arzneikandidaten führen können .
Organische Synthese
Pyrrolidin-3-carbonsäurederivate können durch asymmetrische Michael-Additionsreaktionen von Carboxylat-substituierten Enonen synthetisiert werden . Dieses Verfahren wurde verwendet, um hoch enantiomerenangereicherte 5-Alkyl-substituierte Pyrrolidin-3-carbonsäuren prägnant zu synthetisieren .
Entgiftung und Clearance von fremden toxischen Stoffen
Bestimmte Pyrrolidinderivate haben eine Aktivität gegen den Prägnan-X-Rezeptor (PXR) gezeigt, der Proteine hochreguliert, die an der Entgiftung und Clearance von fremden toxischen Stoffen aus dem Körper beteiligt sind .
Lebensmittelzusatzstoffe
Carbonsäuren, die Teil der Struktur von "1-(Cyclohexylmethyl)pyrrolidin-3-carbonsäure" sind, werden häufig in Lebensmittelzusatzstoffen verwendet . Sie können als Konservierungsmittel, Geschmacksverstärker oder Säureregulator wirken.
Kosmetik
Carbonsäuren werden auch in Kosmetika verwendet . Sie können als pH-Regler, Puffermittel oder Peelingmittel in Hautpflegeprodukten dienen.
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives have been characterized by target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives have been used in the synthesis of various alkaloids .
Result of Action
It is known that pyrrolidine derivatives have diverse biological activities .
Action Environment
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemische Analyse
Biochemical Properties
1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in several physiological processes such as pH regulation and ion transport . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. This interaction can influence the enzyme’s function and, consequently, the biochemical pathways it regulates.
Cellular Effects
1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in downstream signaling pathways . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes. These changes can impact cellular metabolism, leading to alterations in energy production, biosynthesis, and other metabolic processes.
Molecular Mechanism
The molecular mechanism of 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing its substrate. Additionally, 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions, but it may degrade over time when exposed to specific environmental factors Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability, proliferation, and differentiation
Dosage Effects in Animal Models
The effects of 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of enzyme activity or regulation of metabolic pathways. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, or systemic toxicity. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound in preclinical studies.
Metabolic Pathways
1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it may influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions can impact overall metabolic homeostasis and contribute to the compound’s biological effects.
Transport and Distribution
The transport and distribution of 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution within tissues can also affect its overall bioavailability and therapeutic potential.
Subcellular Localization
1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization is essential for elucidating the precise mechanisms of action and potential therapeutic applications of this compound.
Eigenschaften
IUPAC Name |
1-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h10-11H,1-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZXLZSADGCRAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


